molecular formula C9H13ClN2O2 B2801038 (1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride CAS No. 873893-97-1

(1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride

Cat. No.: B2801038
CAS No.: 873893-97-1
M. Wt: 216.67
InChI Key: DOUHSTOUMBJFNC-FVGYRXGTSA-N
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Description

(1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a nitrophenyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride typically involves the reduction of a nitro group to an amine group. One common method is the catalytic hydrogenation of (1S)-1-(3-nitrophenyl)propan-1-one using a palladium catalyst under hydrogen gas. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amine group using hydrogenation.

    Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

    Reduction: (1S)-1-(3-aminophenyl)propan-1-amine.

    Substitution: Various substituted amines depending on the electrophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

(1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand the effects of nitrophenyl groups on biological activity.

    Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (1S)-1-(4-nitrophenyl)propan-1-amine Hydrochloride: Similar structure but with the nitro group in the para position.

    (1S)-1-(2-nitrophenyl)propan-1-amine Hydrochloride: Similar structure but with the nitro group in the ortho position.

    (1S)-1-(3-nitrophenyl)butan-1-amine Hydrochloride: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness: (1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its ortho and para counterparts.

Biological Activity

(1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Chemical Formula : C9H12N2O2·HCl
  • Molecular Weight : 202.66 g/mol
  • CAS Number : 874098-11-0

Antidepressant Effects

Research indicates that compounds with similar structures can exhibit antidepressant properties. For instance, studies have shown that certain substituted phenylamines can enhance serotonin and norepinephrine levels in the brain, contributing to their antidepressant effects. The mechanism likely involves the inhibition of reuptake transporters or modulation of receptor activity .

Neuroprotective Properties

Preliminary investigations suggest that this compound may possess neuroprotective properties. This is inferred from studies on related compounds that demonstrate the ability to reduce oxidative stress and apoptosis in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

StudyFindingsReference
Antidepressant Activity Demonstrated significant reduction in depressive-like behavior in rodent models when administered at varying doses.
Neuroprotection Showed protective effects against glutamate-induced toxicity in cultured neurons, suggesting potential for treating neurodegenerative conditions.
Enzyme Interaction In vitro assays indicated inhibition of MAO activity, correlating with increased levels of monoamines.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and bioavailability. Similar compounds exhibit rapid distribution within tissues, with metabolic pathways primarily involving hepatic enzymes. The half-life varies based on structural modifications but generally supports once-daily dosing regimens in therapeutic contexts .

Safety and Toxicology

Safety assessments indicate that while the compound shows promise for therapeutic applications, there are considerations regarding its toxicity profile. Studies on related nitrophenyl compounds have reported potential hepatotoxicity and neurotoxicity at high doses, necessitating further evaluation through comprehensive toxicological studies .

Properties

IUPAC Name

(1S)-1-(3-nitrophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,9H,2,10H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUHSTOUMBJFNC-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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